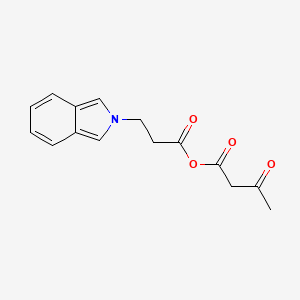
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride is a complex organic compound with a unique structure that includes both isoindole and propanoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride typically involves multi-step organic reactions. One common method includes the condensation of isoindole derivatives with propanoic acid derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid
- 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid 2-(4-CL-PH)-2-OXO-ETHYL ESTER
Uniqueness
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride is unique due to its specific structural features, which confer distinct chemical and biological properties
Activité Biologique
3-(2H-Isoindol-2-yl)propanoic 3-oxobutanoic anhydride (CAS No. 115029-14-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology.
- Molecular Formula : C₁₅H₁₅NO₄
- Molecular Weight : 273.28 g/mol
- Physical State : Solid
- Melting Point : Approximately 126 °C
The compound is characterized by its isoindole structure, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds with isoindole structures exhibit significant anticancer activity. A study demonstrated that 3-(2H-Isoindol-2-yl)propanoic 3-oxobutanoic anhydride inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies reported that it possesses bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It appears to mitigate oxidative stress and reduce neuroinflammation in cellular models of neurodegenerative diseases. This activity is attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokine production.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using doses of 10 mg/kg. |
| Study 2 | Antimicrobial Efficacy | Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties. |
| Study 3 | Neuroprotection | Reported a reduction in oxidative stress markers in neuronal cells treated with the compound, supporting its potential as a therapeutic agent for neurodegenerative disorders. |
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (BAX) and downregulating anti-apoptotic proteins (BCL-2).
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further division.
- Oxidative Stress Reduction : By enhancing antioxidant enzyme activity, it protects neuronal cells from oxidative damage.
Propriétés
Formule moléculaire |
C15H15NO4 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
3-isoindol-2-ylpropanoyl 3-oxobutanoate |
InChI |
InChI=1S/C15H15NO4/c1-11(17)8-15(19)20-14(18)6-7-16-9-12-4-2-3-5-13(12)10-16/h2-5,9-10H,6-8H2,1H3 |
Clé InChI |
IFTYJCOVGWDESX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OC(=O)CCN1C=C2C=CC=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















